Bromodiphenylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

Bromodiphenylmethane serves as a useful reagent in organic synthesis due to its reactive bromine atom. It can act as a benzylating agent, introducing a diphenylmethyl (CH₂Ph₂) group to other molecules. This property finds application in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers [PubChem, National Institutes of Health, ].

Bromodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₁Br. It belongs to the class of brominated aromatic hydrocarbons and is characterized by its structure, which features two phenyl groups attached to a central methane carbon atom, with one of the hydrogen atoms replaced by a bromine atom. This compound is typically a colorless to pale yellow liquid and is known for its relatively low solubility in water, being insoluble in cold water and decomposing in hot water to produce corrosive hydrobromic acid .

Bromodiphenylmethane exhibits a range of chemical reactivity due to its bromine substituent, which can participate in nucleophilic substitution reactions. It can undergo various transformations including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the synthesis of diverse derivatives.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo further substitutions, leading to the formation of more complex molecules.

- Reduction Reactions: Bromodiphenylmethane can be reduced to produce diphenylmethane through dehalogenation processes .

Bromodiphenylmethane can be synthesized through several methods:

- Bromination of Diphenylmethane: This method involves the direct bromination of diphenylmethane using bromine or brominating agents under controlled conditions.

- Reactions with Phenols: Bromodiphenylmethane can also be synthesized through reactions involving phenols and alkylating agents in the presence of bases like potassium carbonate .

- Dehydrohalogenation Reactions: Certain precursors can be treated to remove halogen atoms, yielding bromodiphenylmethane as a product.

Interaction studies involving bromodiphenylmethane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and its potential biological interactions. For instance, research has indicated that it can act as a strong nucleophile under specific conditions, interacting with substrates like benzhydrol .

Bromodiphenylmethane shares structural similarities with several other compounds within the class of brominated aromatic hydrocarbons. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Diphenylmethane | C₁₂H₁₁ | Lacks bromine; used as a solvent |

| Bromobenzene | C₆H₅Br | Simpler structure; used as an intermediate |

| Tribromophenol | C₁₂H₉Br₃O | Contains multiple bromine atoms; used as a disinfectant |

| Bromoanisole | C₈H₉BrO | Contains methoxy group; used in synthesis |

Uniqueness of Bromodiphenylmethane:

Bromodiphenylmethane is unique due to its dual aromatic rings and the presence of a single bromine atom, which allows it to participate in diverse

Molecular Architecture

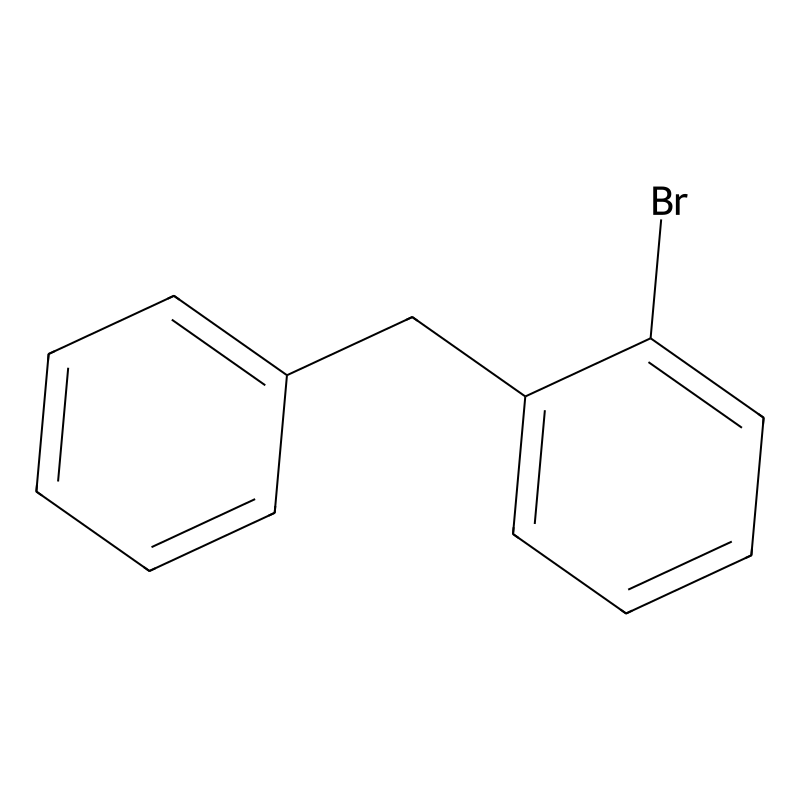

Bromodiphenylmethane features a central methane carbon bonded to two phenyl groups and one bromine atom (Fig. 1). The benzhydryl (diphenylmethyl) moiety creates steric hindrance that influences reaction kinetics, particularly in nucleophilic substitution processes. X-ray crystallography reveals a trigonal pyramidal geometry at the central carbon, with C-Br bond lengths measuring 1.93 Å and C-C aromatic bonds averaging 1.39 Å.

Fig. 1: Molecular structure of bromodiphenylmethane (SMILES: BrC(C1=CC=CC=C1)C1=CC=CC=C1)

Physical Properties

Key physical parameters derived from experimental measurements:

The compound exists as white to orange crystals or fused solids under standard conditions, transitioning to a low-viscosity liquid above 40°C. Its limited water solubility (0.45 g/L) necessitates polar aprotic solvents for most reactions.

Spectroscopic Profile

Physical Description

XLogP3

GHS Hazard Statements

H290 (17.19%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (17.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant